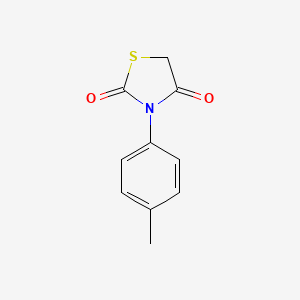

3-(4-Methylphenyl)-1,3-thiazolidine-2,4-dione

Description

3-(4-Methylphenyl)-1,3-thiazolidine-2,4-dione is a substituted thiazolidinedione (TZD) derivative characterized by a 4-methylphenyl group at position 3 of the heterocyclic core. Thiazolidinediones are renowned for their diverse pharmacological activities, including antidiabetic, antimicrobial, and antioxidant effects . The 4-methyl substituent on the aromatic ring modulates electronic and steric properties, influencing binding affinity to biological targets such as peroxisome proliferator-activated receptor gamma (PPARγ) and microbial enzymes .

Properties

IUPAC Name |

3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-7-2-4-8(5-3-7)11-9(12)6-14-10(11)13/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKHEFLHFUVLBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)CSC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101275198 | |

| Record name | 3-(4-Methylphenyl)-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16240-04-3 | |

| Record name | 3-(4-Methylphenyl)-2,4-thiazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16240-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methylphenyl)-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-1,3-thiazolidine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with thiourea in the presence of a base, followed by cyclization with chloroacetic acid. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can yield thiazolidine derivatives with different substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring or the thiazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or room temperature, depending on the desired substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, which can be further utilized in different applications.

Scientific Research Applications

Anticancer Activity

Thiazolidine-2,4-diones have been extensively studied for their potential as anticancer agents. Research indicates that derivatives like 3-(4-Methylphenyl)-1,3-thiazolidine-2,4-dione exhibit antiproliferative effects against various cancer cell lines.

- Mechanisms of Action : The anticancer activity of TZD derivatives is attributed to several mechanisms:

- Case Studies : In a study on novel thiazolidine derivatives, compounds were synthesized and tested against HepG2 and MCF-7 cell lines. The results showed promising cytotoxic activities with IC50 values ranging from 0.60 to 4.70 μM . Another study highlighted that modifications at the 5-position of the thiazolidine ring could enhance antiproliferative activity against breast cancer and leukemia cell lines .

Antibacterial and Antifungal Properties

The antibacterial and antifungal properties of TZD derivatives have also been documented.

- Broad-Spectrum Activity : Compounds derived from thiazolidine-2,4-dione have shown effectiveness against a range of bacterial and fungal strains. For instance, studies have reported significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

3-(4-Methylphenyl)-1,3-thiazolidine-2,4-dione exhibits anti-inflammatory properties that make it a candidate for treating inflammatory diseases.

- Research Findings : Thiazolidine derivatives have been shown to inhibit inflammatory pathways and reduce cytokine production in vitro, suggesting potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory disorders .

Antidiabetic Applications

Thiazolidinediones are known for their role as antidiabetic agents. They function primarily as agonists for peroxisome proliferator-activated receptors (PPARs), which play a critical role in glucose metabolism.

- Clinical Relevance : Compounds like rosiglitazone and pioglitazone are well-established TZDs used in diabetes management. Research indicates that derivatives such as 3-(4-Methylphenyl)-1,3-thiazolidine-2,4-dione may also contribute to lowering blood glucose levels through similar mechanisms .

Pharmacokinetic Studies

Recent studies have focused on the pharmacokinetic properties of TZD derivatives to evaluate their drug-likeness and absorption characteristics.

- ADMET Analysis : In silico studies assessing absorption, distribution, metabolism, excretion, and toxicity (ADMET) reveal that many thiazolidinedione derivatives exhibit favorable pharmacokinetic profiles with high gastrointestinal absorption rates . However, some compounds show limitations in crossing the blood-brain barrier.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Amino or benzylidene groups at position 5 (e.g., in and ) introduce hydrogen-bonding or π-π stacking interactions, critical for enzyme inhibition .

Antidiabetic Activity

- 3-(4-Methylphenyl)-TZD : Exhibits moderate PPARγ agonism, though less potent than rosiglitazone derivatives (e.g., compound ad22 in showed superior activity in streptozotocin-induced diabetic rats) .

- 5-Arylidene-TZDs (e.g., 5-(4-hydroxybenzylidene)-TZD): Demonstrate enhanced antidiabetic efficacy due to electron-withdrawing groups improving PPARγ binding (docking scores: -4.4 to -5.1 in ) .

Antimicrobial and Antitubercular Activity

- 3-tert-Butyl-5-(4-methoxybenzylidene)-TZD : Shows IC₅₀ values of 1.6–3.2 µg/mL against Mycobacterium tuberculosis, outperforming 3-(4-Methylphenyl)-TZD, likely due to the methoxy group’s electron-donating effects enhancing membrane penetration .

Antioxidant Activity

- 5-Arylidene-TZDs (e.g., 5-(2-hydroxyphenyl)methylene-TZD): Exhibit superior DPPH scavenging (IC₅₀: 12–18 µM) compared to 3-(4-Methylphenyl)-TZD (IC₅₀: 35 µM), attributed to phenolic hydroxyl groups stabilizing free radicals .

Molecular Docking and Structure-Activity Relationships (SAR)

- Position 3 : Bulky substituents (e.g., 4-methylphenyl) enhance hydrophobic interactions with PPARγ’s ligand-binding domain but may reduce solubility .

- Position 5: Electron-deficient arylidenes (e.g., 4-nitrobenzylidene) improve antitubercular activity by targeting enoyl-acyl carrier protein reductase (InhA) .

| Compound | Target Protein | Docking Score | Key Interaction |

|---|---|---|---|

| 3-(4-Methylphenyl)-TZD | PPARγ | -3.8 | Van der Waals (Leu330) |

| 5-(4-Hydroxybenzylidene)-TZD | PPARγ | -4.4 | H-bond (Ser289) |

| 3-tert-Butyl-5-(4-methoxybenzylidene)-TZD | InhA (Mt) | -7.2 | π-π stacking (Phe149) |

Biological Activity

3-(4-Methylphenyl)-1,3-thiazolidine-2,4-dione, a derivative of thiazolidine-2,4-dione (TZD), has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(4-Methylphenyl)-1,3-thiazolidine-2,4-dione features a thiazolidine ring with a methylphenyl substituent. This structural modification is crucial for enhancing its biological properties. The compound is characterized by the presence of two carbonyl groups and a sulfur atom in the thiazolidine ring, which contribute to its reactivity and biological interactions.

Anticancer Activity

Recent studies have demonstrated that TZD derivatives exhibit significant anticancer properties through various mechanisms:

- Induction of Apoptosis : Compounds like 3-(4-Methylphenyl)-1,3-thiazolidine-2,4-dione have been shown to induce apoptosis in cancer cells. The MTT assay revealed cytotoxic effects against multiple tumor cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 0.60 to 4.70 µM .

- Cell Cycle Arrest : The compound can interfere with cell cycle progression, leading to cell cycle arrest at specific phases. This property is essential for preventing the proliferation of cancer cells .

- Targeting VEGFR-2 : Some derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a pivotal role in tumor angiogenesis. This suggests potential applications in anti-angiogenic therapy .

Antimicrobial Activity

The antibacterial efficacy of 3-(4-Methylphenyl)-1,3-thiazolidine-2,4-dione has been evaluated against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Studies indicate that certain derivatives exhibit MIC values as low as 3.91 mg/L against Gram-positive and Gram-negative bacteria . This level of activity positions these compounds as potential alternatives to traditional antibiotics.

- Mechanisms of Action : The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways. Structure–activity relationship (SAR) analyses suggest that modifications to the thiazolidine core can enhance antibacterial properties .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazolidine derivatives:

-

Anticancer Studies :

- A study reported that a series of TZD derivatives showed promising anticancer activity against various cell lines with significant cytotoxic effects observed in vitro .

- Another investigation highlighted the ability of modified TZDs to inhibit tumor growth by targeting apoptosis pathways and disrupting angiogenesis .

- Antimicrobial Studies :

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary biological activities associated with 1,3-thiazolidine-2,4-dione derivatives, and how can they be experimentally validated?

- Answer : 1,3-Thiazolidine-2,4-dione derivatives exhibit diverse biological activities, including antidiabetic, antimicrobial, antioxidant, and anti-inflammatory effects . To validate these activities:

- Antimicrobial Testing : Use agar diffusion or broth microdilution assays against bacterial/fungal strains, referencing standardized protocols (e.g., CLSI guidelines).

- Antioxidant Assays : Employ DPPH radical scavenging assays, measuring concentration-dependent scavenging activity .

- Anti-inflammatory Screening : Evaluate cyclooxygenase (COX) and lipoxygenase (LOX) inhibition via enzyme-linked immunosorbent assays (ELISA) or fluorometric methods .

Q. What are the standard synthetic protocols for preparing 3-(4-Methylphenyl)-1,3-thiazolidine-2,4-dione derivatives?

- Answer : A common method involves:

- Reaction Setup : Refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid, sodium acetate, and appropriate carbonyl compounds in a DMF-acetic acid mixture (5:10 mL) for 2 hours .

- Purification : Filtering the cooled product and recrystallizing from DMF-ethanol or DMF-acetic acid .

- Characterization : Confirm structure via NMR (¹H/¹³C), FT-IR, and mass spectrometry .

Q. How should researchers handle and store 1,3-thiazolidine-2,4-dione derivatives to ensure safety and stability?

- Answer :

- Storage : Keep in airtight containers under inert gas (e.g., N₂) at –20°C to prevent oxidation or moisture absorption .

- Safety Protocols : Use PPE (gloves, lab coats, goggles) and work in a fume hood. Follow institutional Chemical Hygiene Plans for advanced laboratory courses .

Q. What analytical techniques are critical for characterizing thiazolidinedione derivatives?

- Answer :

- Structural Confirmation : Use single-crystal X-ray diffraction for absolute stereochemistry determination .

- Spectral Analysis : Employ ¹H/¹³C NMR for functional group identification and LC-MS for purity assessment .

Advanced Research Questions

Q. How can structural modifications of 3-(4-Methylphenyl)-1,3-thiazolidine-2,4-dione optimize its biological activity?

- Answer :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., nitro, halogens) at the 5-arylidene position to enhance antimicrobial potency .

- Hybrid Molecules : Conjugate with coumarin or prenyloxy groups to improve antioxidant activity via radical scavenging .

- Quantitative Structure-Activity Relationship (QSAR) : Use computational models to predict bioactivity based on substituent electronic parameters .

Q. How should researchers address contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies)?

- Answer :

- Standardized Protocols : Ensure consistency in assay conditions (e.g., pH, temperature, solvent concentration) .

- Control Experiments : Compare with known inhibitors (e.g., ascorbic acid for antioxidant assays) to calibrate results .

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., cell line variability, reagent purity) .

Q. What computational tools can accelerate the design of novel thiazolidinedione derivatives?

- Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict reaction outcomes and optimize conditions .

- Molecular Docking : Screen derivatives against target proteins (e.g., PPAR-γ for antidiabetic activity) using AutoDock Vina or Schrödinger Suite .

- Machine Learning : Train models on PubChem datasets to prioritize synthesis targets based on predicted bioactivity .

Q. How do reaction conditions (e.g., solvent, temperature) influence the synthesis of thiazolidinedione derivatives?

- Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in thiazolidinone ring formation .

- Temperature Control : Reflux (~100°C) ensures complete cyclization but may require optimization to avoid side reactions (e.g., oxidation of iodine substituents) .

- Catalysis : Sodium acetate acts as a base to deprotonate intermediates, accelerating ring closure .

Q. What strategies improve the stability of thiazolidinedione derivatives under physiological conditions?

- Answer :

- Prodrug Design : Mask reactive groups (e.g., thioamide) with enzymatically cleavable protectors .

- Formulation : Encapsulate in liposomes or polymeric nanoparticles to reduce hydrolysis in aqueous media .

- pH Stability Studies : Conduct accelerated degradation tests across pH 1–10 to identify degradation pathways .

Methodological Resources

- Synthesis Optimization : Refer to PubChem’s reaction datasets for analogous compounds .

- Safety Guidelines : Consult GB/T 16483 and GBZ 2.1 standards for handling hazardous intermediates .

- Data Analysis : Apply factorial design to evaluate multiple variables (e.g., solvent, catalyst ratio) systematically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.